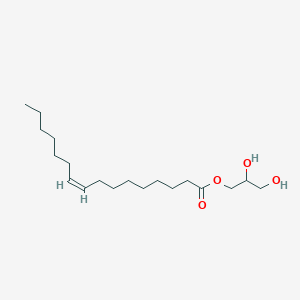

12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid, commonly known as 12-HETE, is an eicosanoid derived from arachidonic acid. It is a potent bioactive lipid mediator that plays a crucial role in several physiological processes, including inflammation, angiogenesis, and cancer progression.

Mécanisme D'action

The biological effects of 12-HETE are mediated through its binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors for 12-HETE are the BLT1 receptor and the GPR31 receptor. Activation of these receptors by 12-HETE leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.

Effets Biochimiques Et Physiologiques

12-HETE has been shown to have a wide range of biochemical and physiological effects. It promotes the migration and invasion of cancer cells, enhances their resistance to chemotherapy, and promotes angiogenesis. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has also been shown to regulate the activity of immune cells, including T cells and macrophages.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of studying 12-HETE is its potent biological activity, which makes it a useful tool for studying the role of lipid mediators in various physiological processes. However, one limitation of studying 12-HETE is its instability, which can make it difficult to handle and store.

Orientations Futures

There are several future directions for research on 12-HETE. One area of interest is the role of 12-HETE in cancer progression and its potential as a therapeutic target for cancer treatment. Additionally, there is growing interest in the role of 12-HETE in inflammation and its potential as a target for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanisms of action of 12-HETE and its downstream signaling pathways.

Méthodes De Synthèse

12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. The 12-LOX enzymes catalyze the oxygenation of arachidonic acid at the C12 position, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then reduced by glutathione peroxidase to form 12-HETE.

Applications De Recherche Scientifique

12-HETE has been extensively studied for its role in inflammation, angiogenesis, and cancer progression. It has been shown to promote the migration and invasion of cancer cells and enhance their resistance to chemotherapy. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis.

Propriétés

Numéro CAS |

121979-38-2 |

|---|---|

Nom du produit |

12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid |

Formule moléculaire |

C20H30O4 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

(5E,8Z,10Z,12R,13R,14Z,17Z)-12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h3-4,6-8,10,12-13,15-16,18-19,21-22H,2,5,9,11,14,17H2,1H3,(H,23,24)/b4-3-,8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |

Clé InChI |

XJVATZRQYYFGGW-UHFFFAOYSA-N |

SMILES isomérique |

CC/C=C\C/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |

SMILES |

CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |

SMILES canonique |

CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |

Synonymes |

12,13-DEPA 12,13-dihydroxy-(5Z,8Z,10E,14Z,17Z)-eicosapentaenoic acid 12,13-dihydroxyeicosa-5,8,10,14,17-pentaenoic acid 12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid 12R,13S-diHEPE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)